molecular formula C10H7ClFNO B1531907 (2-Chloro-8-fluoroquinolin-3-yl)methanol CAS No. 2091221-62-2

(2-Chloro-8-fluoroquinolin-3-yl)methanol

Cat. No. B1531907
CAS RN: 2091221-62-2
M. Wt: 211.62 g/mol
InChI Key: KBMKSHZOUKJDCA-UHFFFAOYSA-N
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Description

“(2-Chloro-8-fluoroquinolin-3-yl)methanol” is a chemical compound that is used in scientific research . Its unique structure enables diverse applications, from pharmaceutical drug development to advanced organic synthesis.


Chemical Reactions Analysis

While specific chemical reactions involving “this compound” were not found, quinoline derivatives are known to be involved in various chemical reactions .


Physical And Chemical Properties Analysis

“this compound” has a molecular weight of 177.18 . The physical form of the compound is a powder .

Scientific Research Applications

Quinoline-Containing Calixarene Fluoroionophores

A study by Casnati et al. (2003) describes the synthesis of quinoline-containing calixarene fluoroionophores, where a quinoline fluorophore is appended to a calixarene triamide. This compound demonstrates efficient fluorescence ion sensing, with selectivity for sodium and strontium ions, showcasing its potential in developing selective ion sensors in scientific research (Casnati et al., 2003).

Novel Chloroquinoline Based Chalcone Derivatives

Singh et al. (2015) synthesized a series of novel chloroquinoline-based chalcones containing 1,2,3-triazole moiety. These compounds were characterized for their photophysical properties, including absorbance and fluorescence spectra in methanol, highlighting their potential use in materials science and sensor development (Singh et al., 2015).

Selective Fluorescent Chemosensor for Cd(II)

Tang et al. (2008) designed a semirigid molecule based on 8-hydroxyquinoline that acts as a selective fluorescent chemosensor for Cd(II) ions in aqueous methanol solution. The specific semirigid structure accommodates Cd(II) ions, enhancing fluorescence response, which is crucial for environmental monitoring and metal ion detection (Tang et al., 2008).

Synthesis and Application of Multi-substituted Arenes

Sun et al. (2014) discuss the gram-scale synthesis of multi-substituted arenes, including (6-Amino-2-chloro-3-fluorophenyl)methanol, through both traditional methods and palladium-catalyzed iterative C-H halogenation reactions. This method demonstrates advantages in yield, selectivity, and chemical diversity, offering a new approach to synthesizing complex organic molecules (Sun et al., 2014).

Luminescent Complex Synthesis

Jarzembska et al. (2017) report the synthesis of a luminescent complex from ortho-phenylenediboronic acid and 8-hydroxyquinoline, demonstrating solvatomorph engineering for enhanced luminescence properties. This research contributes to the development of new luminescent materials for technological applications (Jarzembska et al., 2017).

Safety and Hazards

The safety information for “(2-Chloro-8-fluoroquinolin-3-yl)methanol” includes several hazard statements: H302, H315, H319, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

properties

IUPAC Name

(2-chloro-8-fluoroquinolin-3-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7ClFNO/c11-10-7(5-14)4-6-2-1-3-8(12)9(6)13-10/h1-4,14H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBMKSHZOUKJDCA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=CC(=C(N=C2C(=C1)F)Cl)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7ClFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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